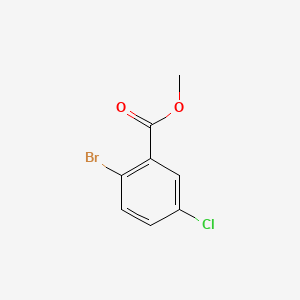

2-ブロモ-5-クロロ安息香酸メチル

概要

説明

Methyl 2-Bromo-5-chlorobenzoate is a chemical compound used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of Methyl 2-Bromo-5-chlorobenzoate involves a reaction under catalyst action, where 2-chlorobenzotrichloride and bromide reagent are reacted . The product is then hydrolyzed in acid condition to obtain the bromo-2-chlorobenzoic acid .Molecular Structure Analysis

The molecular formula of Methyl 2-Bromo-5-chlorobenzoate is C8H6BrClO2 . Its molecular weight is 249.49 g/mol .Physical And Chemical Properties Analysis

Methyl 2-Bromo-5-chlorobenzoate is a solid at 20 degrees Celsius . It has a melting point of 39.0 to 43.0 °C . It is slightly soluble in water .科学的研究の応用

医薬品中間体

2-ブロモ-5-クロロ安息香酸メチル: は、様々な医薬品化合物の合成における中間体として主に使用されます 。その役割は、ベンゼン環にブロモ-クロロ置換パターンを必要とする医薬品有効成分(API)の形成において不可欠です。

有機合成

この化合物は、特に複雑な分子の構築における有機合成のビルディングブロックとして役立ちます。 鈴木カップリングなどの反応に関与しており、医薬品化学で不可欠なビアリール化合物を形成します .

材料科学

材料科学では、2-ブロモ-5-クロロ安息香酸メチルは、ポリマーの特性を改変するために使用できます。 この分子をポリマー鎖に組み込むことで、研究者は材料の熱安定性、剛性、その他の物理的特性を変化させることができます .

分析化学

分析化学の標準として、この化合物はガスクロマトグラフィー質量分析計(GC-MS)などの機器の校正に役立ち、様々なサンプル中のクロロおよびブロモ有機化合物の正確な測定を保証します .

農薬製造

2-ブロモ-5-クロロ安息香酸メチルに存在するブロモ基とクロロ基は、特定の農薬の合成における前駆体となります。 これらの農薬は、幅広い農業害虫の防除に有効です .

触媒開発

研究者は、化学反応の触媒開発において2-ブロモ-5-クロロ安息香酸メチルを使用しています。 ハロゲン原子の存在により、ハロゲン化反応を促進する触媒を作成する候補となっています .

環境研究

環境研究では、この化合物は、環境における残留性と潜在的な毒性のために重要なハロゲン化有機化合物の分解経路を研究するために使用できます .

化学教育

最後に、2-ブロモ-5-クロロ安息香酸メチルは、学生に様々な化学反応や合成技術を実証するために教育現場で使用され、有機化学の原理の実践的な理解を促進します .

Safety and Hazards

Methyl 2-Bromo-5-chlorobenzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

作用機序

Target of Action

Methyl 2-Bromo-5-chlorobenzoate is a chemical compound used as a pharmaceutical intermediate

Pharmacokinetics

It is slightly soluble in water , which could influence its absorption and distribution characteristics

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-Bromo-5-chlorobenzoate. It is stable under recommended storage conditions and is incompatible with oxidizing agents . Safety data suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

特性

IUPAC Name |

methyl 2-bromo-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIECSXCXIXHDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299702 | |

| Record name | Methyl 2-Bromo-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27007-53-0 | |

| Record name | 27007-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-Bromo-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Bromo-5-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

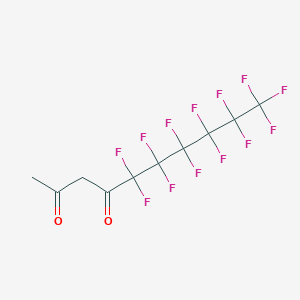

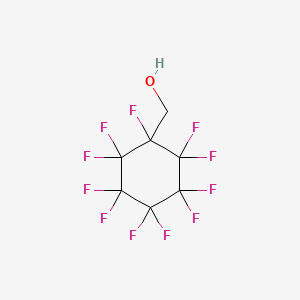

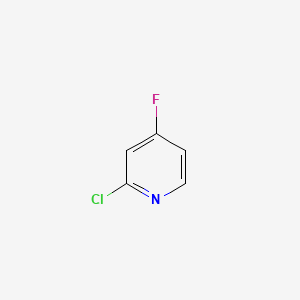

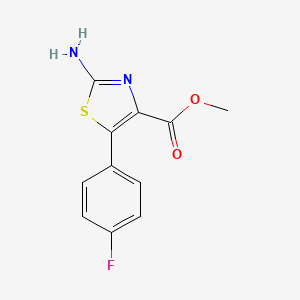

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)

![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)

![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)